

Application Notes and Protocols for Thermal Shift Assay with PK11000

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Compound of Interest					
Compound Name:	PK11000				
Cat. No.:	B1678499	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its mutation is a hallmark of over half of all human cancers. The Y220C mutation in the p53 DNA-binding domain (DBD) is one of the most common oncogenic mutations, leading to protein destabilization and loss of function.[1][2] Small molecules that can stabilize the mutant p53 protein and restore its tumor-suppressive activity are of significant therapeutic interest.

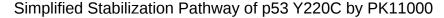
PK11000 is an alkylating agent that has been shown to stabilize the DNA-binding domain of both wild-type (WT) and mutant p53 proteins.[3][4] It acts by covalently modifying cysteine residues, thereby increasing the thermal stability of the protein.[3] This application note provides a detailed protocol for utilizing a thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), to characterize the interaction between **PK11000** and the p53 Y220C mutant.

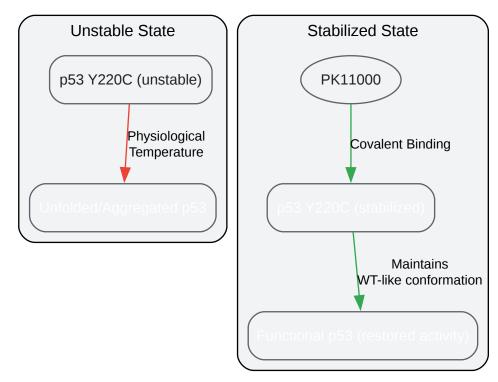
The thermal shift assay is a rapid and cost-effective biophysical technique used to measure the thermal stability of a protein.[4][5][6][7] The principle of the assay is based on the observation that ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[5][8] This change in Tm (Δ Tm) can be used to quantify the stabilizing effect of a compound and infer binding affinity.[5][6]



Signaling Pathway and Mechanism of Action

PK11000 stabilizes the p53 Y220C mutant, allowing it to maintain a wild-type-like conformation and function. This stabilization counteracts the destabilizing effect of the Y220C mutation, which would otherwise lead to protein unfolding and aggregation.





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Stabilization of p53 Y220C by PK11000.

Experimental Protocols Protein Expression and Purification of p53 DBD (Y220C Mutant)



A high-purity protein sample (≥90%) is crucial for a successful thermal shift assay.[6] The following is a summarized protocol for the expression and purification of the p53 DNA-binding domain (residues ~94-312).

1. Expression:

- Transform E. coli (e.g., BL21(DE3)) with an expression vector containing the human p53
 DBD (Y220C) with an N-terminal His-tag.
- Grow the cells in a suitable medium (e.g., LB or minimal media supplemented with zinc) to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

2. Lysis:

- Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 25 mM NaH2PO4 pH 7.2, 300 mM NaCl, 5 mM imidazole, supplemented with protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at high speed (e.g., >30,000 x g) for 20-30 minutes at 4°C.

3. Purification:

- Apply the cleared lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged p53 DBD with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).
- For further purity, perform size-exclusion chromatography (gel filtration) to remove aggregates and other contaminants.[5]
- Confirm protein purity by SDS-PAGE.



Thermal Shift Assay (TSA) Protocol

This protocol is designed for a 96-well or 384-well plate format and can be performed on most real-time PCR instruments.

Materials:

- Purified p53 Y220C DBD
- PK11000 stock solution (e.g., 10 mM in DMSO)
- Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2[3]
- SYPRO Orange dye (e.g., 5000x stock in DMSO)
- Real-time PCR instrument with melt curve capability
- PCR plates (white or clear, depending on the instrument) and optical seals

Experimental Workflow:

Workflow for the thermal shift assay.

Procedure:

- Prepare a master mix of protein and dye: In a microcentrifuge tube, prepare a mix of p53
 Y220C DBD and SYPRO Orange dye in the assay buffer. The final concentration of p53
 should be between 2-10 μM, and the final SYPRO Orange concentration should be between
 2x-10x.[3][5] For example, for a final reaction volume of 25 μL:
 - Final p53 concentration: 5 μM
 - Final SYPRO Orange concentration: 5x
- Prepare PK11000 dilutions: Serially dilute the PK11000 stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 μM to 100 μM). Include a DMSO-only control.
- Set up the assay plate:



- Add the appropriate volume of the PK11000 dilutions or DMSO control to the wells of the PCR plate.
- \circ Add the protein/dye master mix to each well to reach the final reaction volume (e.g., 25 μ L).
- Prepare control wells containing only buffer and dye to check for background fluorescence.
- Seal and centrifuge: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.
- Run the melt curve experiment:
 - Place the plate in the real-time PCR instrument.
 - Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of approximately 0.5-1.0°C per minute.[3][5]
 - Monitor fluorescence at each temperature increment using the appropriate excitation and emission wavelengths for SYPRO Orange (e.g., excitation ~470-495 nm, emission ~570-610 nm).[3][5]
- Data Analysis:
 - Plot the fluorescence intensity as a function of temperature. The resulting curve should be sigmoidal.
 - The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.
 - Calculate the thermal shift (ΔTm) using the following equation: ΔTm = Tm (protein + PK11000) Tm (protein + DMSO)
 - \circ A positive Δ Tm indicates that **PK11000** stabilizes the p53 Y220C protein.

Data Presentation



The results of the thermal shift assay can be summarized in a table for easy comparison of the stabilizing effects of different compounds or concentrations.

Compound	Target Protein	Tm (°C) (Protein alone)	Tm (°C) (Protein + Compound)	ΔTm (°C)
PK11000	p53 Y220C DBD	33.2 ± 0.1	35.7 ± 0.1	+2.5
Compound X (Positive Control)	p53 Y220C DBD	33.2 ± 0.1	41.0 ± 0.1	+7.8
Compound Y (Negative Control)	p53 Y220C DBD	33.2 ± 0.1	33.3 ± 0.1	+0.1

Note: The Tm and ΔTm values presented are representative and based on published data for p53 Y220C and stabilizing compounds.[1][3] Actual values may vary depending on experimental conditions.

Conclusion

The thermal shift assay is a powerful and high-throughput method to identify and characterize small molecules that bind to and stabilize a target protein. This application note provides a comprehensive protocol for using TSA to study the interaction of **PK11000** with the oncogenic p53 Y220C mutant. The data generated from this assay can be instrumental in the early stages of drug discovery for the development of novel cancer therapeutics targeting mutant p53.

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